molecular formula C12H15BrFNO B13585725 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Katalognummer: B13585725
Molekulargewicht: 288.16 g/mol
InChI-Schlüssel: XFLMQOWTPPUUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 4-bromo-2-fluorophenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-one.

    Reduction: Formation of 4-[(4-fluorophenyl)methyl]piperidin-4-ol.

    Substitution: Formation of 4-[(4-substituted-2-fluorophenyl)methyl]piperidin-4-ol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity towards certain targets, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one
  • 4-bromo-2-fluorophenyl methyl sulfone
  • 4-bromo-2-fluorophenol

Uniqueness

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in various synthetic and research applications.

Eigenschaften

Molekularformel

C12H15BrFNO

Molekulargewicht

288.16 g/mol

IUPAC-Name

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI-Schlüssel

XFLMQOWTPPUUDL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=C(C=C(C=C2)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.